molecular formula C15H14N2O3 B7571167 (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone

(5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Cat. No. B7571167
M. Wt: 270.28 g/mol
InChI Key: QBCJFGWYIKTGOZ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an oxazole and benzoxazine ring.

Scientific Research Applications

(5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has shown potential applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone in lab experiments is its potential as a drug candidate for various diseases. However, one of the limitations is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent. Additionally, further studies may be needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a promising compound that has shown potential applications in various fields of research. Its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential as a drug candidate for the treatment of neurodegenerative disorders, make it an interesting target for further investigation. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of (5-Cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves a multi-step process that starts with the reaction of 2-amino-5-cyclopropyl-1,3-oxazole with 2,3-dihydro-1,4-benzoxazin-4-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an acid catalyst to obtain the final product.

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(11-9-14(20-16-11)10-5-6-10)17-7-8-19-13-4-2-1-3-12(13)17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCJFGWYIKTGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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